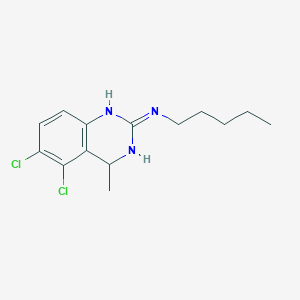
5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-二氯-4-甲基-N-戊基-1,4-二氢喹唑啉-2-胺是一种合成的有机化合物,属于喹唑啉家族。喹唑啉以其多样的生物活性及在药物化学中的应用而闻名。
准备方法
合成路线和反应条件
5,6-二氯-4-甲基-N-戊基-1,4-二氢喹唑啉-2-胺的合成通常涉及多步有机反应。一种常见的合成方法是在受控条件下,将合适的先驱体进行环化反应。例如,从5,6-二氯-2-硝基苯胺开始,可以将硝基还原为胺,然后与合适的醛或酮进行环化,形成喹唑啉核心。N-戊基可以利用戊基卤代烃在碱性条件下进行烷基化反应引入。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。优化反应条件,如温度、压力和溶剂选择,对于最大限度地提高产率和纯度至关重要。催化剂和自动化工艺也可以用来提高效率和可扩展性。
化学反应分析
反应类型
5,6-二氯-4-甲基-N-戊基-1,4-二氢喹唑啉-2-胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化引入额外的官能团或修饰现有的官能团。
还原: 还原反应可以用来改变该化合物的氧化态,可能导致不同的衍生物。
取代: 该化合物中的卤素原子(氯)可以通过亲核取代反应被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 等亲核试剂可以促进取代反应。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可以产生带有额外含氧官能团的喹唑啉衍生物,而取代反应可以引入各种烷基或芳基。
科学研究应用
5,6-二氯-4-甲基-N-戊基-1,4-二氢喹唑啉-2-胺在科学研究中有几种应用:
化学: 用作合成更复杂分子和研究反应机理的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索作为开发针对特定疾病的新治疗剂的先导化合物。
工业: 用于开发具有独特性能的专用化学品和材料。
作用机制
5,6-二氯-4-甲基-N-戊基-1,4-二氢喹唑啉-2-胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并触发下游信号通路。确切的分子靶标和通路可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
4-甲基喹唑啉: 缺乏二氯和N-戊基取代,导致不同的化学和生物性质。
5,6-二氯喹唑啉: 结构相似,但没有N-戊基,影响其反应性和应用。
N-戊基喹唑啉: 含有N-戊基,但没有二氯和甲基取代。
独特性
5,6-二氯-4-甲基-N-戊基-1,4-二氢喹唑啉-2-胺由于其特定组合的二氯、甲基和N-戊基取代而具有独特性。这种独特的结构赋予其独特的化学反应性和潜在的生物活性,使其成为各种研究和工业应用中的宝贵化合物。
属性
CAS 编号 |
918134-99-3 |
|---|---|
分子式 |
C14H19Cl2N3 |
分子量 |
300.2 g/mol |
IUPAC 名称 |
5,6-dichloro-4-methyl-N-pentyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C14H19Cl2N3/c1-3-4-5-8-17-14-18-9(2)12-11(19-14)7-6-10(15)13(12)16/h6-7,9H,3-5,8H2,1-2H3,(H2,17,18,19) |
InChI 键 |
KWSPNAJQAKRWPP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN=C1NC(C2=C(N1)C=CC(=C2Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


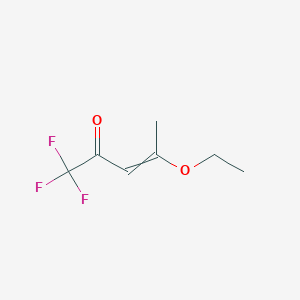
![2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12620895.png)

![5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620907.png)

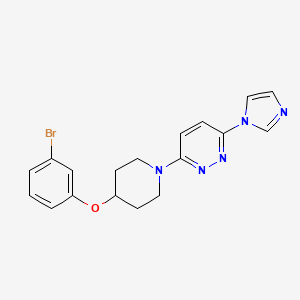
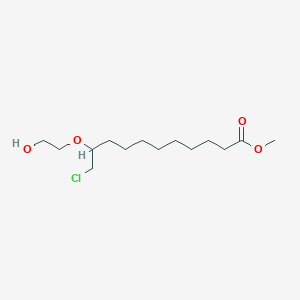
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12620919.png)
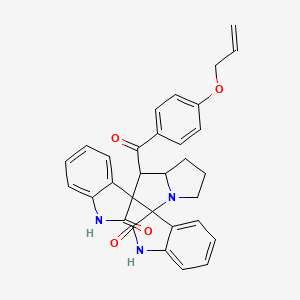
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
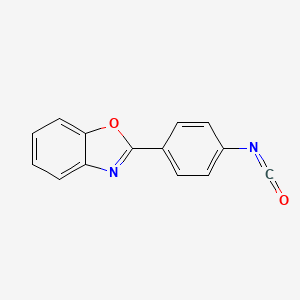
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
